- Deacylation method using hydroxide ion-type base as catalyst, China, , ,
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)
Methyl a-D-Glucopyranoside is een stabiel glucoside-derivaat dat veel wordt gebruikt in biochemisch en organisch syntheseonderzoek. Deze verbinding fungeert als een belangrijk tussenproduct voor de synthese van complexere koolhydraten en glycosiden. Het product kenmerkt zich door zijn hoge zuiverheid en oplosbaarheid in water en polaire oplosmiddelen, wat het geschikt maakt voor diverse toepassingen in enzymatische studies en glycosyleringsreacties. Methyl a-D-Glucopyranoside wordt vaak ingezet als referentiestandaard in chromatografie en spectroscopie vanwege zijn goed gedefinieerde stereochemie en chemische stabiliteit. De verbinding biedt betrouwbare resultaten in onderzoeksomgevingen waar precisie en reproduceerbaarheid essentieel zijn.

Methyl a-D-Glucopyranoside structure
Productnaam:Methyl a-D-Glucopyranoside
Methyl a-D-Glucopyranoside Chemische en fysische eigenschappen
Naam en identificatie
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChI-sleutel: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- LACHT: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- BRN: 81568
Berekende eigenschappen
- Exacte massa: 194.07900
- Monoisotopische massa: 194.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 163
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: -2.2
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 99.4
Experimentele eigenschappen
- Kleur/vorm: White powder.
- Dichtheid: 1,46 g/cm3
- Smeltpunt: 167.0 to 170.0 deg-C
- Kookpunt: 389.1°C at 760 mmHg
- Vlampunt: 189.1 °C
- Brekindex: 157.5 ° (C=10, H2O)
- Waterverdelingscoëfficiënt: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- LogboekP: -2.56730
- Merck: 6080
- Gevoeligheid: Hygroscopic
- pka: pKa (25°): 13.71
- Specifieke rotatie: 158.9 º (c=10, water)
- Oplosbaarheid: Not determined
Methyl a-D-Glucopyranoside Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Duitsland:3
- Veiligheidsinstructies: S24/25
- Code regelgevende voorwaarde:Class Q (sugars, alkaloids, antibiotics, hormones)
- FLUKA MERK F CODES:3-10
- Opslagvoorwaarde:Inert atmosphere,Room Temperature
- TSCA:Yes
Methyl a-D-Glucopyranoside Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 25g |
¥32.0 | 2022-06-10 | |
Cooke Chemical | A5394912-25G |
Methyl α-D-glucopyranoside |
97-30-3 | 98% | 25g |
RMB 23.20 | 2025-02-21 | |
Enamine | EN300-92952-0.1g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-92952-0.25g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98.0%(GC) | 25g |
¥145.0 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |
Methyl α-D-glucopyranoside, |
97-30-3 | 500g |
¥587.00 | 2023-09-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |
Methyl alpha-D-glucopyranoside, 98% |
97-30-3 | 98% | 500g |
¥2364.00 | 2023-02-26 | |
Ambeed | A248611-100g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 100g |
$18.0 | 2025-02-21 | |
Enamine | EN300-92952-10.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Enamine | EN300-92952-25.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 25.0g |
$38.0 | 2025-03-21 |
Methyl a-D-Glucopyranoside Productiemethode
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Formic acid Solvents: Water
Referentie
- Catalytic transfer hydrogenation of sugar derivativesCarbohydrate Polymers, 2001, 45(2), 139-145,
Synthetic Routes 4
Reactievoorwaarden
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Imidazole ; rt
1.2 Reagents: Imidazole ; rt
Referentie
- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donorsChemistry Letters, 2015, 44(6), 846-848,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
Referentie
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharidesOrganic & Biomolecular Chemistry, 2021, 19(2), 338-347,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
Referentie
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharidesAngewandte Chemie, 2006, 45(38), 6349-6352,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt
Referentie
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethersSynlett, 2007, (20), 3131-3136,
Synthetic Routes 8
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Acetic acid ; 7 min, heated
Referentie
- Microwave-assisted rapid deacetalation of carbohydratesSynthetic Communications, 2005, 35(15), 2025-2031,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water
Referentie
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/waterTetrahedron, 2002, 58(1), 129-133,
Synthetic Routes 11
Reactievoorwaarden
1.1 Solvents: Methanol ; 30 min, rt
Referentie
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting GroupsOrganic Letters, 2016, 18(20), 5396-5399,
Synthetic Routes 12
Reactievoorwaarden
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt
Referentie
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflateOrganic & Biomolecular Chemistry, 2005, 3(22), 4129-4133,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Reactievoorwaarden
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt
Referentie
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water
Referentie
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugarsCarbohydrate Research, 1992, 229(1), 141-7,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt
Referentie
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditionsTetrahedron, 2004, 60(50), 11465-11475,
Synthetic Routes 18
Reactievoorwaarden
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C
Referentie
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478,
Synthetic Routes 19
Reactievoorwaarden
1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C
Referentie
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydesJournal of Chemical Research, 2017, 41(6), 358-364,
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referentie
- Photochemistry of 2-Nitrobenzylidene AcetalsJournal of Organic Chemistry, 2009, 74(22), 8647-8658,
Methyl a-D-Glucopyranoside Raw materials
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- D(+)-Glucose
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside Gerelateerde literatuur
-
Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945
-
Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
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Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-glucopyranoside

Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek